molecular formula C9H10FIO B14014619 1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene

1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene

Cat. No.: B14014619
M. Wt: 280.08 g/mol
InChI Key: GTKYSVYFEGFZAO-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with ethoxy (OCH₂CH₃), fluoro (F), iodo (I), and methyl (CH₃) groups at positions 1, 2, 4, and 3, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. The ethoxy group acts as an electron-donating substituent, while the fluoro and iodo groups exert electron-withdrawing effects, creating a partially deactivated aromatic system.

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

1-ethoxy-2-fluoro-4-iodo-3-methylbenzene

InChI

InChI=1S/C9H10FIO/c1-3-12-8-5-4-7(11)6(2)9(8)10/h4-5H,3H2,1-2H3

InChI Key

GTKYSVYFEGFZAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)C)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene

Starting Materials and Reagents

  • Fluorinated and methyl-substituted benzene derivatives, such as 2-fluoro-3-methylphenol or related compounds.
  • Iodinating agents such as iodine (I2) in the presence of catalysts (e.g., silver sulfate).
  • Alkylating agents for etherification, such as ethyl bromide or ethyl iodide.
  • Bases such as cesium carbonate or potassium carbonate for the Williamson ether synthesis.
  • Solvents like acetone, tetrahydrofuran (THF), or methanol.

Detailed Preparation Protocols

Selective Iodination

The iodination step is carried out by treating the fluorinated and methyl-substituted aromatic precursor with iodine and a catalyst such as silver sulfate in methanol. This reaction selectively introduces the iodine atom at the 4-position of the aromatic ring. For example, 2-fluoro-1-isopropyl-4-methoxybenzene was iodinated with iodine catalyzed by silver sulfate to yield the corresponding 4-iodo derivative in 90% yield.

Etherification via Williamson Reaction

The ethoxy group is introduced through a Williamson ether synthesis, where the phenolic hydroxyl group is alkylated with an ethyl halide in the presence of a base. A typical procedure involves:

  • Dissolving the iodinated phenol derivative in anhydrous acetone.
  • Adding cesium carbonate as the base.
  • Adding ethyl bromide or ethyl iodide as the alkylating agent.
  • Heating under reflux under inert atmosphere (N2) overnight.
  • Work-up includes filtration, washing with chloroform, and purification by silica gel chromatography.

This method efficiently converts the phenol to the ethoxy ether with high purity and yield.

Alternative Methods

Other methods include:

  • Direct nucleophilic aromatic substitution on halogenated precursors.
  • Palladium-catalyzed C–O bond formation via C–H activation, though this is more common for complex heterocyclic systems rather than simple benzene derivatives.

Representative Synthetic Scheme

Step Reaction Type Reagents & Conditions Yield (%)
1 Iodination I2, Ag2SO4, MeOH, room temp, 6 h ~90
2 Williamson Ether Synthesis Cs2CO3, ethyl bromide, acetone, reflux, overnight under N2 High

Analytical Data Supporting Preparation

The synthesized this compound and intermediates are characterized by:

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Notes
Selective iodination Iodine, silver sulfate, methanol, room temp High regioselectivity for 4-position iodination
Etherification (Williamson) Cesium carbonate, ethyl bromide, acetone, reflux Efficient conversion of phenol to ethoxy group
Alternative Pd-catalyzed C–O formation Pd catalysts, suitable ligands, aerobic conditions More complex, used for heterocyclic derivatives

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Fluoro-2-iodo-3-methylbenzene ()
  • Structure : Benzene with F (position 2), I (position 1), and CH₃ (position 3).
  • Comparison : Lacks the ethoxy group and places iodine at position 1 instead of 4. This reduces steric hindrance near the methyl group but diminishes the electron-donating resonance effects seen in the target compound. The absence of ethoxy simplifies synthesis but limits applications in directed ortho-metalation reactions .
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene ()
  • Structure: Benzene with Br (position 1), F (position 3), OCH₃ (position 2), and NO₂ (position 4).
  • Comparison: The nitro group (NO₂) strongly deactivates the ring compared to iodine, making this compound less reactive in electrophilic aromatic substitution (EAS). Methoxy (OCH₃) is smaller than ethoxy, reducing steric effects but offering similar electronic activation. Bromine’s higher electronegativity enhances polarizability, favoring nucleophilic displacement over iodine .
Etofenprox ()
  • Structure: A pyrethroid insecticide with ethoxyphenyl and phenoxybenzene groups.
  • Comparison: Shares the ethoxy substituent but lacks halogens. The ethoxy group enhances solubility in lipid membranes, a property critical for pesticidal activity.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Properties Applications
1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene ~296.1 High lipophilicity (logP ~3.8), moderate stability, deactivated ring Pharmaceutical intermediates
1-Fluoro-4-iodobenzene ~235.9 Low steric hindrance, reactive in EAS Cross-coupling reactions
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene ~280.9 Polar (logP ~1.2), thermally unstable due to NO₂ Agrochemical precursors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethoxy-2-fluoro-4-iodo-3-methylbenzene, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves sequential functionalization of the benzene ring. For example:

Methylation : Introduce the methyl group at position 3 via Friedel-Crafts alkylation (e.g., using AlCl₃ and methyl chloride) .

Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DCM) to install iodine at position 4 .

Fluorination : Employ electrophilic fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) at position 2 .

Ethoxylation : Substitute a leaving group (e.g., Br or Cl) at position 1 with sodium ethoxide under nucleophilic aromatic substitution conditions .

  • Critical Parameters : Temperature control during iodination (to avoid over-halogenation) and steric hindrance from the methyl group may require extended reaction times. Yield optimization often involves adjusting stoichiometry and solvent polarity.

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect signals for ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), aromatic protons (split due to substituents), and methyl groups (δ ~2.3 ppm). Coupling constants (e.g., 3JHF^3J_{HF}) confirm fluorine’s ortho position .
  • ¹³C NMR : Distinct peaks for iodine-bearing carbon (δ ~90–100 ppm) and ethoxy carbons (δ ~60–70 ppm) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 308 (C₁₀H₁₁OFI). Fragmentation patterns include loss of ethoxy (–45 amu) and iodine (–127 amu) .
    • IR Spectroscopy : Stretching vibrations for C–O (ethoxy, ~1050 cm⁻¹) and C–F (~1200 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Storage : Store in a cool, dry place away from oxidizing agents. Iodine and fluorine substituents may render the compound light-sensitive; use amber glassware .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Electronic Effects : The iodine substituent at position 4 acts as an excellent leaving group, facilitating palladium-catalyzed couplings. However, the electron-withdrawing fluoro group at position 2 may reduce nucleophilicity at adjacent positions .
  • Steric Hindrance : The methyl group at position 3 may slow transmetalation steps. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
  • Case Study : In Suzuki reactions, coupling with aryl boronic acids typically achieves 60–80% yield under Pd(PPh₃)₄ catalysis in THF/water at 80°C .

Q. What strategies can resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during ethoxylation)?

  • Root Cause Analysis : Competing elimination (e.g., dehydrohalogenation) or solvent effects (e.g., protic solvents inducing side reactions).
  • Mitigation :

  • Use anhydrous conditions and aprotic solvents (e.g., DMF) to suppress elimination.
  • Monitor reaction progress via TLC or GC-MS to detect intermediates .
    • Example : In one study, replacing NaOEt with K₂CO₃ in DMF reduced byproduct formation from 25% to <5% .

Q. How can computational chemistry (DFT, MD) predict regioselectivity in further functionalization?

  • DFT Applications : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For this compound, the iodine-free position (if generated) may show higher reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states. Polar solvents stabilize charge-separated intermediates in SNAr reactions .
  • Validation : Compare predicted vs. experimental outcomes for nitration or sulfonation reactions .

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